molecular formula C10H18FNO3 B591636 (3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1174020-43-9

(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No. B591636
CAS RN: 1174020-43-9
M. Wt: 219.256
InChI Key: XRNLYXKYODGLMI-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate” is unique, contributing to its diverse applications in scientific research. Unfortunately, specific details about its molecular structure were not found in the search results.


Physical And Chemical Properties Analysis

“(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate” has specific physical and chemical properties that contribute to its potential applications in scientific research . Unfortunately, the search results do not provide detailed information about these properties.

Scientific Research Applications

Stereoselective Synthesis

One key area of research is the development of stereoselective synthesis methods for creating substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives. These methods aim to control the stereochemistry at the 3 and 4 positions of the piperidine ring, which is crucial for the biological activity of many pharmaceutical compounds. For instance, Boev et al. (2015) demonstrated a method for converting tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives into the trans (3R,4R) isomers through the Mitsunobu reaction, followed by alkaline hydrolysis Boev et al., 2015.

Vinylfluoro Group Applications

The vinylfluoro group has been explored as an acetonyl cation equivalent in the stereoselective synthesis of pipecolic acid derivatives, which are important intermediates in pharmaceutical synthesis. Purkayastha et al. (2010) highlighted a cascade of reactions starting from tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate leading to significant pipecolic acid derivatives. This research underscores the utility of fluorinated groups in enhancing the reactivity and selectivity of synthetic transformations Purkayastha et al., 2010.

Utilization of Industrial Waste

The synthesis of new chiral bicyclic 3-hydroxypiperidines from industrial waste materials showcases an innovative approach to resource utilization in chemical synthesis. Wilken et al. (1997) described a highly diastereoselective ring expansion method to create chiral piperidine derivatives from β-amino alcohols. This research demonstrates the potential for sustainable practices in chemical manufacturing Wilken et al., 1997.

Process Development for Pharmaceutical Intermediates

Another application involves the development of scalable synthetic processes for pharmaceutical intermediates. Li et al. (2014) described the process development for a novel compound as a potent inhibitor for estrogen-related receptor 1 (ERR1), utilizing (3R,4R)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate as a key intermediate. This work illustrates the importance of efficient, reproducible synthetic methods in the pharmaceutical industry Li et al., 2014.

Novel Protecting Groups for Fluorous Synthesis

Research on fluorous synthesis techniques has also seen the use of tert-butyl alcohol derivatives as novel protecting groups. Pardo et al. (2001) investigated fluorous derivatives of tert-butyl alcohol for protecting carboxylic acids in fluorous synthesis, demonstrating the versatility of tert-butyl-based compounds in modern synthetic chemistry Pardo et al., 2001.

properties

IUPAC Name

tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLYXKYODGLMI-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

CAS RN

955029-44-4
Record name rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 6.5 mL of an ethanol solution containing 0.49 g of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, 94 mg of sodium borohydride was added under cooling with ice, and the mixture was stirred for 1 hour. The reaction mixture was added with water and ethyl acetate. The organic layer was separated, washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain 0.42 g of a colorless oily substance, tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, 2.3 (80 g, 0.368 mol) in THF (800 mL) was treated with L-Selectride (405 mL, 0.405 mol, drop wise) at −78° C. under nitrogen atmosphere. The resulting reaction mixture was stirred for 30 min. at the same temperature, MeOH (45.1 mL, 1.105 mol) 1M NaOH (1104 mL, 1.105 mol) were added and the reaction was allowed to warm to 0° C. The reaction was quenched by drop wise addition of H2O2 (125.1 mL, 1.843 mol). The volatiles were removed under vacuume and diluted with water (500 mL) and methylene chloride (500 mL). After separation, the organic layer was washed brine, dried over Na2SO4 and concentrated in vacuum to provide the desired product tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, 2.4 (63 g, 78%). 1HNMR (CDCl3, 400 MHz): δ 4.70-4.65 (m, 0.5H), 4.58-4.52 (m, 0.5H), 3.99-3.84 (m, 2H), 3.82-3.58 (m, 1H), 3.55-3.27 (m, 1H), 3.18 (brs, 1H), 2.06 (brs, 1H), 1.89-1.70 (m, 2H), 1.47 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
45.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
125.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate [van Niel, M. B.; et al.; J. Med: Chem. 1999, 42, 2087-2104] (52.27 g, 241 mmol) was dissolved in anhydrous MeOH (600 mL), cooled to 0° C. and treated in portions with sodium borohydride (37.8 g, 361 mmol) over a 15 minute period. After stirring at 0° C. for 30 minutes, the mixture was stirred at ambient temperature for 4 hours. The mixture was concentrated under reduced pressure and the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL). The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with brine (200 mL), dried over Na2SO4, filtered and concentrated to provide the desired product as a thick oil that slowly solidified upon standing (52.7 g).
Quantity
52.27 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.